(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O/c1-3-5-6-7-8-12-19-29-27(31)25(21-28)20-23-15-17-26(18-16-23)30(4-2)22-24-13-10-9-11-14-24/h9-11,13-18,20H,3-8,12,19,22H2,1-2H3,(H,29,31)/b25-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPQCPYWLHEYGX-QQTULTPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)N(CC)CC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃
- Molecular Weight : 303.41 g/mol
- IUPAC Name : (Z)-3-[4-(ethyl(benzyl)amino)phenyl]-2-cyano-N-octylprop-2-enamide
The compound features a cyano group, an amide linkage, and a complex aromatic system, which may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study investigated the cytotoxic effects of related benzamide derivatives on human cancer cell lines such as MDA-MB-231 and HT-29. The results demonstrated that these compounds induce apoptosis in cancer cells, primarily through the activation of caspase pathways and disruption of mitochondrial membrane potential .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15.5 | Apoptosis induction |
| Related Benzamide Derivative | HT-29 | 12.0 | Caspase activation |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways and caspase activation.
- Cytokine Modulation : It potentially reduces inflammatory cytokines, suggesting a dual role in cancer therapy and inflammation management.
- Cell Cycle Arrest : Preliminary studies indicate that the compound may cause cell cycle arrest at the G1 phase in certain cancer cell lines.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines using MTT assays. The results showed that this compound exhibited a dose-dependent cytotoxic effect, with an IC50 value comparable to established chemotherapeutics like cisplatin.
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated significant tumor reduction when treated with this compound compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers in treated tissues.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
